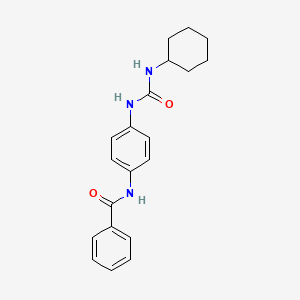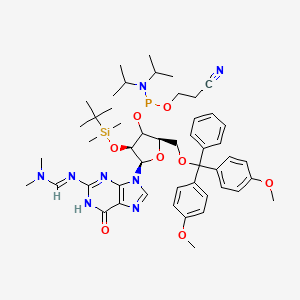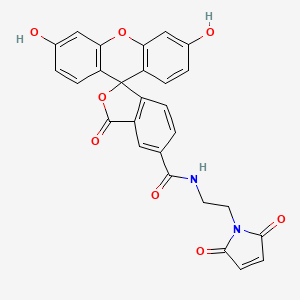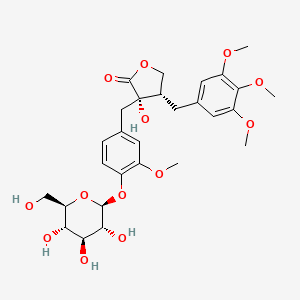
Met-Gly-Pro-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Met-Gly-Pro-AMC is a fluorescent peptide substrate of methionine aminopeptidase 2 (MetAP2). It is composed of three amino acids: methionine, glycine, and proline, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound is primarily used in biochemical assays to study the activity of MetAP2, an enzyme involved in protein processing and regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-Gly-Pro-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by the coupling of the AMC moiety. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Met-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by MetAP2. The enzyme cleaves the peptide bond between proline and AMC, releasing the fluorescent AMC moiety. This reaction is used to measure the enzymatic activity of MetAP2 .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). Common reagents include Tris-HCl buffer and magnesium ions, which are essential for the activity of MetAP2 .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative assessment of MetAP2 activity .
Scientific Research Applications
Met-Gly-Pro-AMC is widely used in scientific research to study the activity and inhibition of MetAP2. Its applications include:
Biochemistry: Used in enzyme assays to measure MetAP2 activity and screen for potential inhibitors
Cancer Research: MetAP2 inhibitors have shown promise in inhibiting tumor growth and angiogenesis.
Drug Development: Utilized in high-throughput screening assays to discover new MetAP2 inhibitors with potential therapeutic applications.
Molecular Biology: Helps in understanding the role of MetAP2 in protein processing and cellular regulation
Mechanism of Action
Met-Gly-Pro-AMC exerts its effects by serving as a substrate for MetAP2. The enzyme recognizes the methionine residue at the N-terminus of the peptide and cleaves the peptide bond, releasing the AMC moiety. This cleavage event is associated with a fluorescence signal, which can be measured to determine the activity of MetAP2. The molecular target of this compound is the active site of MetAP2, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Met-Gly-Pro-AMC is unique due to its specific recognition by MetAP2 and its fluorescent properties. Similar compounds include:
Met-AMC: A simpler substrate that only contains methionine linked to AMC.
Gly-Pro-AMC: Another substrate that includes glycine and proline linked to AMC.
This compound stands out due to its specificity for MetAP2 and its utility in high-throughput screening assays for potential inhibitors .
Properties
Molecular Formula |
C22H28N4O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1 |
InChI Key |
SBIKNEVHKGLANK-IRXDYDNUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


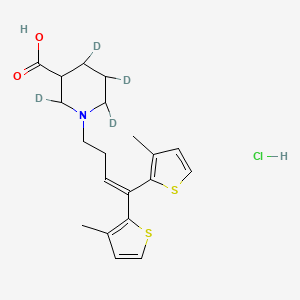
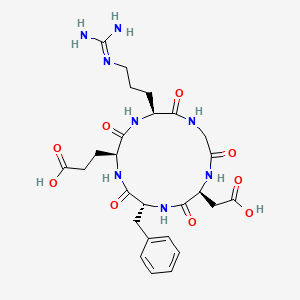

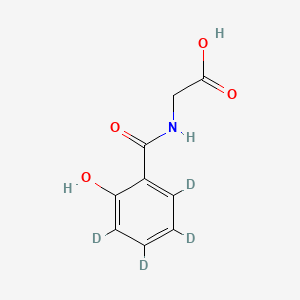
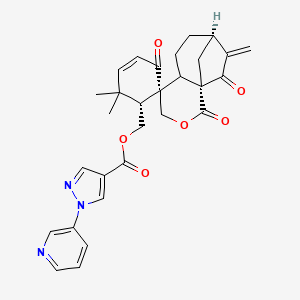
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
